molecular formula C26H21ClN4O3 B4808384 3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4808384
M. Wt: 472.9 g/mol
InChI Key: RGBPZAPABAWCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis may start with the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate, which is then subjected to cyclization with other reagents to form the oxazole ring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxazole rings, using reagents like halogens or alkylating agents.

    Cyclization: Cyclization reactions can be employed to modify the ring structures, often using acidic or basic conditions.

Scientific Research Applications

3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Compared to other similar compounds, 3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and ring structures. Similar compounds include:

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c1-15-13-16(2)28-23-22(15)25(32)30(26(33)31(23)20-7-5-4-6-8-20)14-21-17(3)34-24(29-21)18-9-11-19(27)12-10-18/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBPZAPABAWCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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